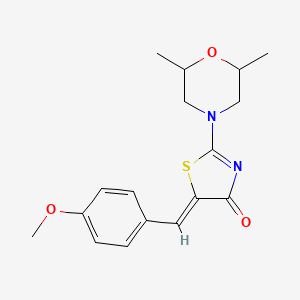
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as DMTB, is a thiazole derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound exhibits a unique structure that enables it to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases. Furthermore, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, this compound has some limitations. For example, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, this compound has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one. One potential area of research is the development of this compound-based anticancer drugs. Additionally, the antiviral activity of this compound could be further explored to develop new antiviral drugs. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects. Finally, the development of new synthesis methods for this compound could lead to the production of more potent and selective compounds.
Conclusion
In conclusion, this compound is a thiazole derivative that exhibits a broad range of biological activities, making it a promising candidate for drug development. Its anticancer, antiviral, and antibacterial activities make it an attractive compound for various research applications. While its mechanism of action is not fully understood, its biochemical and physiological effects have been extensively studied. The development of this compound-based drugs and the further elucidation of its mechanism of action are some of the future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves the condensation of 2,6-dimethylmorpholine, 4-methoxybenzaldehyde, and 2-aminothiazole in the presence of a catalyst. This reaction leads to the formation of this compound as a yellow solid with a melting point of 188-190°C. The purity of the product can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(2,6-dimethyl-4-morpholinyl)-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In particular, this compound has been found to be effective against lung cancer, breast cancer, and leukemia cells. Additionally, this compound has been shown to inhibit the replication of HIV and hepatitis C virus, making it a potential candidate for the development of antiviral drugs.
Propiedades
IUPAC Name |
(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-19(10-12(2)22-11)17-18-16(20)15(23-17)8-13-4-6-14(21-3)7-5-13/h4-8,11-12H,9-10H2,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVJNCDTBRYTP-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

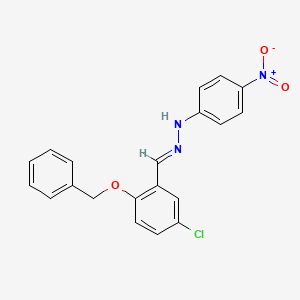
![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
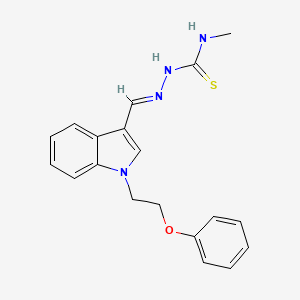
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
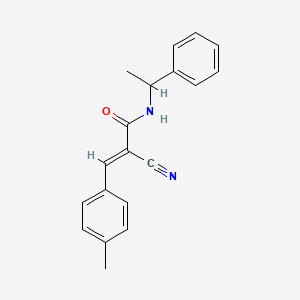
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)
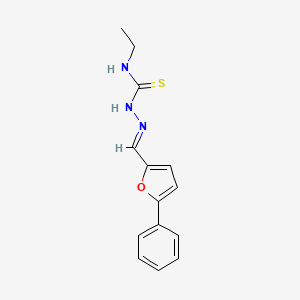
![6-[4-(diethylamino)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908184.png)
![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
